N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide (chemical formula: C₁₁H₉ClN₂O₂, molecular weight: 236.66 g/mol) is an isoxazole derivative characterized by a 5-methylisoxazole core linked to a 3-chlorophenyl group via a carboxamide bridge . The 3-chlorophenyl substituent introduces steric and electronic effects that influence its biological interactions and metabolic stability .
Properties
CAS No. |
61643-16-1 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) |
InChI Key |
XIPMLCRYAAGNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring .
Mechanistic Insight :
NAS proceeds via a two-step mechanism:
-
Attack by nucleophile (e.g., amine or thiol) on the electron-deficient aromatic ring.
-
Elimination of chloride ion , stabilized by the isoxazole’s electron-withdrawing effect .
Oxidation and Reduction Reactions
The methyl group on the isoxazole ring and the amide functionality participate in redox reactions:
Oxidation
-
Methyl group oxidation : Using KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, yielding 5-carboxyisoxazole-4-carboxamide derivatives.
-
Amide oxidation : Rare under standard conditions but feasible with strong oxidants like RuO₄ .
Reduction
-
Catalytic hydrogenation : Pd/C with H₂ reduces the isoxazole ring to a β-enaminone intermediate, which can further tautomerize .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄, 60°C | 5-Carboxyisoxazole-4-carboxamide | Precursor for carboxylate derivatives |
| Isoxazole reduction | H₂ (1 atm), Pd/C, EtOH | β-Enaminone intermediate | Scaffold for fused heterocycles |
Cyclization and Heterocycle Formation
The amide group facilitates cyclization reactions to form bioactive heterocycles:
Triazole Formation
Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole-linked hybrids .
Cross-Coupling Reactions
The chlorophenyl group participates in Pd-catalyzed couplings:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives |
| Heck coupling | Pd(OAc)₂, PPh₃ | Styryl-substituted analogs |
Example :
Suzuki coupling with phenylboronic acid produces N-(3-Biphenyl)-5-methylisoxazole-4-carboxamide in 65% yield .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the amide to 5-methylisoxazole-4-carboxylic acid and 3-chloroaniline.
-
Basic hydrolysis (NaOH, EtOH/H₂O): Yields carboxylate salts.
Scientific Research Applications
Synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide
The synthesis of this compound typically involves the reaction of 3-chlorophenyl hydrazine with appropriate isoxazole precursors. Various synthetic routes have been documented, leading to derivatives that exhibit enhanced biological activity.
Table 1: Synthetic Routes for this compound
| Route | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Route A | 3-chlorophenyl hydrazine, methyl isoxazole-4-carboxylic acid | 76% | |
| Route B | Isoxazole-4-carbonyl chloride, 3-chloroaniline | 71% |
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown its effectiveness against breast (MCF-7) and cervical (HeLa) cancer cells.
- Case Study : A study found that derivatives of this compound inhibited proliferation in MCF-7 cells with an IC50 value in the low micromolar range, indicating potent anticancer properties .
Antiviral Properties
This compound has also been evaluated for antiviral activity. Preliminary assays indicated that it possesses inhibitory effects against certain viruses.
- Case Study : In a study focused on antiviral compounds, derivatives of this compound showed promising results against Tobacco Mosaic Virus (TMV), with inhibition rates comparable to established antiviral agents .
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Inhibition of Cell Cycle | Disruption of cell cycle progression in cancer cells |
| Viral Replication Inhibition | Interference with viral RNA synthesis |
Toxicological Studies
Toxicological evaluations are crucial for assessing the safety profile of this compound. Studies have been conducted to determine its acute toxicity in animal models.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of isoxazole carboxamides is highly dependent on substituent positioning and electronic properties. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorine Position : Ortho-substituted chlorophenyl derivatives (e.g., 39k) often exhibit enhanced solubility and receptor binding compared to meta-substituted analogues (e.g., target compound) .
- Halogen Effects : Fluorophenyl derivatives (e.g., 2a) show better anticancer activity than chlorophenyl analogues, likely due to fluorine's electronegativity and metabolic stability .
- Electron-Donating Groups : tert-Butyl or methoxy groups improve antioxidant activity by facilitating hydrogen atom donation .
Structure-Activity Relationship (SAR) Insights
- Antioxidant Activity : The presence of electron-donating groups (e.g., tert-butyl) on the phenyl ring enhances radical scavenging, as seen in compound 2a (IC₅₀: 7.8 µg/mL) . The target compound lacks such groups, explaining its weaker antioxidant profile.
- Anticancer Activity : Fluorine substitution (e.g., 2a) improves cytotoxicity against Hep3B cells (IC₅₀: 7.66 µg/mL) compared to chlorophenyl derivatives (IC₅₀: 23–51 µg/mL) .
- Metabolic Stability : Compounds like UTL-5b (5-methylisoxazole-3-carboxamide) avoid N-O bond cleavage, reducing liver toxicity compared to the target compound's scaffold .
Biological Activity
N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid derivatives. The resulting compound features an isoxazole ring, which is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. For instance, in vitro tests have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound exhibited a significant inhibitory effect with an IC50 value indicating potent cytotoxicity.
- Colon Adenocarcinoma (LoVo) : The compound was observed to induce apoptosis and cell cycle arrest, particularly in the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
The following table summarizes the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 Value (μg/ml) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.48 | Induction of apoptosis |
| LoVo | 23.00 | G2/M phase arrest |
| HeLa | 18.07 | Apoptotic pathway activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown moderate antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
- Antimicrobial Effects : The compound may interfere with bacterial cell wall synthesis or function through unknown mechanisms.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound reported a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed increased apoptotic cells post-treatment, confirming its potential as a therapeutic agent .
- Antimicrobial Efficacy : In a separate investigation, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited bacteriostatic properties at lower concentrations, supporting its use as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide?
The compound is typically synthesized via a carboxamide coupling reaction. A general method involves reacting 5-methylisoxazole-4-carbonyl chloride with 3-chloroaniline in acetonitrile. After dropwise addition of the acid chloride to the aniline derivative, the precipitated hydrochloride byproduct is filtered, and the crude product is purified via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio) and reaction time (e.g., 20–60 minutes) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.387 Å, b = 23.537 Å, c = 9.460 Å, and β = 99.86°. Data collection is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. SHELX software (SHELXL for refinement, SHELXS for structure solution) is employed for data processing, with absorption corrections (e.g., ψ-scan) applied .
Q. What spectroscopic methods are used for structural validation?
- NMR : and NMR (e.g., in [D₆]DMSO) confirm substituent positions (e.g., methyl group at δ ~2.24 ppm in ) and carboxamide connectivity.
- HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ calcd 347.0593, found 347.0599) .
- IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and isoxazole rings (~1600 cm⁻¹) are critical .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Low yields (e.g., 18% in initial attempts) often result from side reactions or incomplete coupling. Strategies include:
Q. What experimental approaches resolve contradictions in crystallographic data?
Discrepancies in bond lengths (e.g., C=N at 1.296 Å vs. standard 1.28 Å) require:
- Multi-technique validation : Compare XRD data with DFT-optimized geometries.
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .
Q. How is the biological activity of this compound evaluated in preclinical models?
- Mitochondrial Assays : Isolated mouse liver mitochondria are treated with the compound (1% DMSO final concentration). Parameters like membrane potential (Rh123 fluorescence) and calcium retention (Calcium Green-5N) are monitored.
- Cell Culture : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
- Zebrafish Models : Toxicity and efficacy are assessed in vivo, adhering to ethical guidelines (e.g., CEASA approval) .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Substituent Effects : Replacing the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃ in N-(3-trifluoromethylphenyl) analogs) enhances target affinity.
- Isoxazole Modifications : Methyl substitution at position 5 improves metabolic stability compared to unsubstituted analogs.
- Amide Linkers : Replacing carboxamide with sulfonamide reduces solubility but increases membrane permeability .
Q. How are computational methods integrated into the study of this compound?
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME estimates logP (2.1), bioavailability (0.55), and CYP450 interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
